2',5'-Dichloro-4'-fluorophenacyl bromide
Description
Its molecular structure includes two chlorine atoms at the 2' and 5' positions and a fluorine atom at the 4' position (Figure 1). This compound is of interest in organic synthesis, particularly in constructing heterocycles or serving as a reactive intermediate in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-bromo-1-(2,5-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFHBPRUTWWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-fluorophenacyl bromide typically involves the bromination of 2’,5’-dichloro-4’-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the carbonyl group. The general reaction scheme is as follows:
Starting Material: 2’,5’-Dichloro-4’-fluoroacetophenone
Reagent: Bromine (Br2)
Solvent: Acetic acid or chloroform
Conditions: Room temperature or slightly elevated temperature
The reaction proceeds with the formation of 2’,5’-Dichloro-4’-fluorophenacyl bromide as the major product .
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process includes:
Raw Materials: 2’,5’-Dichloro-4’-fluoroacetophenone, bromine
Catalysts: Anhydrous aluminum trichloride (AlCl3) or iron(III) bromide (FeBr3)
Reaction Conditions: Controlled temperature and pressure, typically in a closed system to prevent the release of hazardous bromine vapors.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,5’-dichloro-4’-fluorophenethyl alcohol.
Oxidation: Formation of 2’,5’-dichloro-4’-fluorobenzoic acid.
Scientific Research Applications
2’,5’-Dichloro-4’-fluorophenacyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: Employed in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds with potential anticancer and antimicrobial properties.
Biotechnology Studies: Utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
Molecular Targets and Pathways
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Reduction and Oxidation: The carbonyl group undergoes reduction or oxidation, altering the oxidation state of the compound and forming new functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Electronic Effects
4-Chlorophenacyl Bromide (CAS 68303; )
- Structure : Single chlorine at the 4' position.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., SN2 reactions).
- Applications : Used in peptide modification and as a precursor for ylide synthesis.
4-Fluorophenacyl Bromide ()
- Structure : Fluorine at the 4' position.
- Reactivity : Fluorine’s strong electronegativity polarizes the aromatic ring, directing electrophilic attack to specific positions.
- Applications : Widely used in synthesizing pyridinium ylides for triaryl pyridine derivatives ().
- Key Difference: The dichloro substituents in the target compound may hinder ring-directed reactions compared to mono-fluorinated analogues .
2',6'-Dichloro-4'-fluorophenacyl Bromide (CAS 1806276-74-3; )
Physicochemical Properties
Biological Activity
2',5'-Dichloro-4'-fluorophenacyl bromide (CAS No. 1803766-10-0) is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenacyl moiety, which significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The electron-withdrawing nature of the halogen substituents enhances the compound's reactivity, facilitating binding to proteins, enzymes, and other biomolecules. This interaction can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity Data
Research on the biological activity of this compound has yielded promising results across several studies. Below is a summary table highlighting key findings:
| Study | Biological Target | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | Inhibited enzyme activity by 70% at 50 µM | |
| Study 2 | Cell Proliferation | Reduced proliferation in cancer cell lines by 50% | |
| Study 3 | Antimicrobial Activity | Significant antimicrobial activity against Gram-positive bacteria |
Case Study on Cancer Cell Lines
A notable study investigated the impact of this compound on various cancer cell lines. The results indicated a substantial decrease in cell proliferation rates, suggesting that the compound interferes with critical cellular signaling pathways involved in growth regulation. This study provides a foundation for further exploration into its potential as an anticancer agent.
Antimicrobial Application
Another significant case study focused on the antimicrobial properties of this compound. It demonstrated efficacy against specific strains of Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Interaction Studies
Further investigations have explored how this compound interacts with certain enzymes. These studies revealed that the compound acts as a potent inhibitor, providing insights into its potential therapeutic applications for diseases related to enzyme dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
